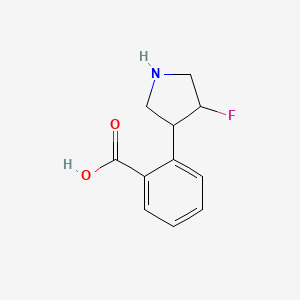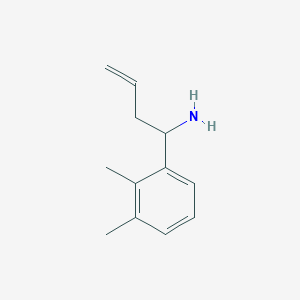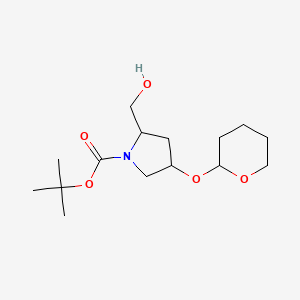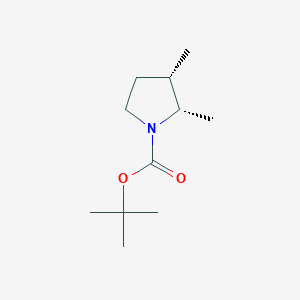
tert-Butyl (2S,3S)-2,3-dimethylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
tert-Butyl (2S,3S)-2,3-dimethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. These compounds are widely used in synthetic organic chemistry due to their stability and reactivity. The tert-butyl group is known for its bulky nature, which can influence the reactivity and selectivity of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S,3S)-2,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-2,3-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-8-6-7-12(9(8)2)10(13)14-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
NEROGYYFKYTAOE-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CCN([C@H]1C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(C1C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine hydrochloride](/img/structure/B12981151.png)
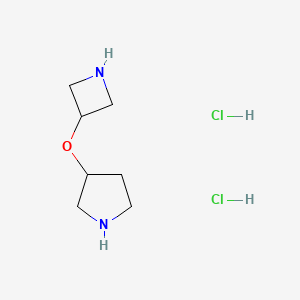
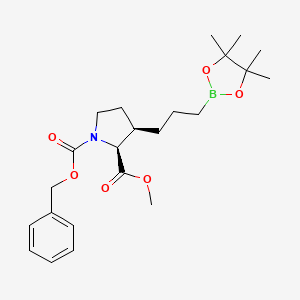
![4-Aminobenzo[4,5]imidazo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B12981168.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12981181.png)


![tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate](/img/structure/B12981191.png)
![8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B12981201.png)
